![molecular formula C17H18N4O3 B2919251 N-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)异恶唑-5-甲酰胺 CAS No. 1797574-71-0](/img/structure/B2919251.png)
N-((1-(苯并[d]恶唑-2-基)哌啶-4-基)甲基)异恶唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide” is a compound with the molecular formula C17H18N4O3 . It belongs to the family of five-membered heterocycles known as isoxazoles, which are of immense importance due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the reaction of amines with hydroxylamine hydrochloride . In some cases, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties has led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Molecular Structure Analysis
Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as therapeutic agents . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学研究应用
分子相互作用和受体拮抗作用
N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺是一种具有相似结构框架的化合物,对CB1大麻素受体表现出有效且选择性的拮抗作用。这项研究提供了对该分子构象稳定性的见解,并表明其与受体的空间相互作用,突出了其影响大麻素受体介导通路中的潜力(Shim 等人,2002 年)。
杂环甲酰胺的合成和评估
对某些甲酰胺的杂环类似物的研究,包括具有苯并二恶唑和哌啶基结构的化合物,在作为抗精神病剂的评估中显示出希望。这些研究评估了化合物与各种神经递质受体的结合亲和力和它们的体内活性,表明它们在治疗精神疾病中的潜在用途(Norman 等人,1996 年)。
取代苯并噻唑的抗菌活性
一系列取代的苯并噻唑,包括具有苯并[d]异恶唑和哌啶基成分的衍生物,已被合成并对其抗菌活性进行了评估。这些化合物对各种细菌和真菌菌株表现出良好至中等的活性,突出了它们在开发新的抗菌剂中的潜力(Anuse 等人,2019 年)。
苯甲酰胺衍生物的抗疲劳作用
苯甲酰胺衍生物的合成和评估,例如那些含有哌啶和苯并二氧杂茂基团的化合物,已在动物模型中证明了抗疲劳作用。这些发现表明这些化合物在增强身体表现和减轻疲劳方面的潜力(Wu 等人,2014 年)。
抗菌和抗心律失常活性
对具有哌啶基和恶二唑基结构的乙酰胺的 N-取代衍生物的进一步研究揭示了它们的中等至显着的抗菌活性。此外,该类中的一些化合物显示出抗心律失常活性,突出了它们在治疗感染和心律失常中的治疗潜力(Khalid 等人,2016 年)。
作用机制
Target of Action
The primary targets of this compound are the G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of receptor trafficking and signaling . This can lead to changes in the downstream effects of these receptors, including their ability to desensitize and signal .
Pharmacokinetics
The compound’s potent inhibitory activities toward grk-2 and -5 suggest that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of GRK-2 and -5 . This can lead to changes in the regulation of receptor trafficking and signaling, potentially impacting the treatment of cardiovascular disease .
未来方向
Isoxazole derivatives, including “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide”, have shown promising biological activities, making them potential candidates for the development of clinically viable drugs . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
属性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(15-5-8-19-24-15)18-11-12-6-9-21(10-7-12)17-20-13-3-1-2-4-14(13)23-17/h1-5,8,12H,6-7,9-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLUCUFGPAOXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。